molecular formula C19H13Cl2NO2 B14423883 N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide CAS No. 87018-86-8

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide

Cat. No.: B14423883
CAS No.: 87018-86-8
M. Wt: 358.2 g/mol
InChI Key: ZOSIKTGNOYFKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide is a halogenated salicylanilide compound known for its diverse biological activities. It is commonly used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide typically involves a multi-step process. One efficient method includes the iodination of salicylic acid using iodine in the presence of hydrogen peroxide, followed by the reaction of 3,5-diiodosalicylic acid with an aminoether to form salicylic acid chloride in situ with phosphorus trichloride . This method yields the compound with high efficiency and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs.

Scientific Research Applications

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like chitinase, which is crucial for the survival of certain parasites . The compound also interferes with cellular pathways, leading to its antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide stands out due to its dual halogenation, which enhances its biological activity and stability. Its unique structure allows for a broad spectrum of applications in various scientific fields.

Properties

CAS No.

87018-86-8

Molecular Formula

C19H13Cl2NO2

Molecular Weight

358.2 g/mol

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]benzamide

InChI

InChI=1S/C19H13Cl2NO2/c20-14-6-9-16(10-7-14)24-18-11-8-15(12-17(18)21)22-19(23)13-4-2-1-3-5-13/h1-12H,(H,22,23)

InChI Key

ZOSIKTGNOYFKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.